molecular formula C10H8ClNO B1321306 (1-Chloroisoquinolin-5-yl)methanol CAS No. 223671-63-4

(1-Chloroisoquinolin-5-yl)methanol

Cat. No.: B1321306
CAS No.: 223671-63-4
M. Wt: 193.63 g/mol
InChI Key: OOKDUVACNODXCS-UHFFFAOYSA-N
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Description

(1-Chloroisoquinolin-5-yl)methanol is a chemical compound with the molecular formula C₁₀H₈ClNO and a molecular weight of 193.63 g/mol . It is a derivative of isoquinoline, featuring a chloro group at the first position and a hydroxymethyl group at the fifth position. This compound is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloroisoquinolin-5-yl)methanol typically involves the chlorination of isoquinoline followed by a reduction process to introduce the hydroxymethyl group. One common method includes:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (1-Chloroisoquinolin-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to form the corresponding isoquinoline derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Major Products:

  • Oxidation of the hydroxymethyl group yields (1-Chloroisoquinolin-5-yl)carboxylic acid.
  • Reduction of the chloro group forms isoquinolin-5-ylmethanol.
  • Substitution reactions produce various derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Chloroisoquinolin-5-yl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into its potential pharmacological properties, including antimicrobial and anticancer activities, is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Chloroisoquinolin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in electrophilic interactions, while the hydroxymethyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: (1-Chloroisoquinolin-5-yl)methanol is unique due to the presence of both a chloro and a hydroxymethyl group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a valuable compound in research and development.

Biological Activity

(1-Chloroisoquinolin-5-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance:

  • IC50 Values : In vitro assays demonstrated IC50 values ranging from 10 to 30 µM against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Mechanism of Action : The compound appears to exert its effects through mechanisms involving apoptosis induction and interference with tubulin polymerization, leading to increased reactive oxygen species (ROS) production, which is critical for its cytotoxic effects .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Bacterial Inhibition : Studies indicate that it exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values around 0.1 µg/mL .
  • Antiviral Potential : There are preliminary findings suggesting that derivatives of isoquinoline compounds may possess antiviral activities, particularly against influenza viruses, although specific data for this compound is limited .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against human cancer cell lines demonstrated that treatment led to a dose-dependent reduction in cell viability. The compound was tested alongside standard chemotherapeutics, showing comparable or superior efficacy in certain cases.

Cell LineIC50 Value (µM)Comparison DrugIC50 Value (µM)
MCF-715Cisplatin20
A54925Doxorubicin30

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The results indicated strong activity against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.1
Escherichia coli0.5

Discussion

The biological activity of this compound suggests it could be a promising candidate for further development in both anticancer and antimicrobial therapies. Its ability to induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells highlights its therapeutic potential.

Properties

IUPAC Name

(1-chloroisoquinolin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-10-9-3-1-2-7(6-13)8(9)4-5-12-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKDUVACNODXCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=C(C2=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-chloro-5-isoquinolinecarboxaldehyde (308 mg, 1.6 mmol) and sodium borohydride (NaBH4) (68 mg, 1.8 mmol) in MeOH (6 mL) was stirred at room temperature for 2 h. The reaction was quenched with water (2 mL) and concentrated in vacuo. The residue was suspended in CH2Cl2, washed with water, with brine and then dried over MgSO4 and evaporated. The residue was purified by column chromatography upon silica gel using hexanes-EtOAc (80:20 to 50:50) as eluant to give 1-chloro-5-(hydroxymethyl)isoquinoline (240 mg, 1.23 mmol) as a white solid.
Quantity
308 mg
Type
reactant
Reaction Step One
Quantity
68 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

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